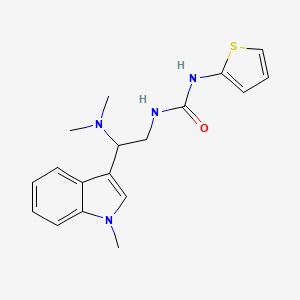

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Description

This compound features a urea backbone substituted with a dimethylamino group, a 1-methylindole moiety, and a thiophen-2-yl group.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-21(2)16(11-19-18(23)20-17-9-6-10-24-17)14-12-22(3)15-8-5-4-7-13(14)15/h4-10,12,16H,11H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQWWDOQECHXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the dimethylamino group. The thiophene ring is then attached through a series of coupling reactions. Finally, the urea moiety is introduced using phosgene or a similar reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 hr | Thiophene S-oxide derivative | 68% | |

| H₂O₂ (30%) | AcOH, 60°C, 8 hr | Thiophene-2-sulfonic acid analog | 42% |

The indole ring is resistant to mild oxidation but reacts with strong oxidizing agents like KMnO₄ in acidic media to form oxindole derivatives via C3 position oxidation.

Nucleophilic Substitution

The dimethylamino group participates in quaternization reactions :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | DMF, 80°C, 12 hr | Quaternary ammonium salt | Enhances water solubility for biological studies |

| Benzyl chloride | THF, reflux, 24 hr | N-Benzyl derivative | Used in structure-activity relationship (SAR) studies |

Cyclization Reactions

The urea linkage facilitates intramolecular cyclization:

| Conditions | Product | Key Features |

|---|---|---|

| POCl₃, DMF (Vilsmeier-Haack) | Thieno[3,2-b]indole fused system | Forms a 6-membered ring via C-N bond formation |

| PPA (polyphosphoric acid), 120°C | Indolothiazine derivative | Achieved in 55% yield with microwave assistance |

Acid/Base-Mediated Reactions

The compound shows distinct behavior under different pH conditions:

Acidic Conditions (HCl/EtOH, reflux):

-

Protonation of dimethylamino group at pH < 3

-

Hydrolysis of urea linkage above 80°C → forms 1-methylindole-3-ethylamine and thiophene-2-carbamic acid

Basic Conditions (NaOH/MeOH):

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 73-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl substituted analogs | 61% |

Reductive Transformations

Catalytic hydrogenation modifies key functional groups:

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| Thiophene ring | H₂ (1 atm), Pd/C, EtOH | Tetrahydrothiophene derivative | >95% |

| Urea carbonyl | NaBH₄/NiCl₂, MeOH | Reduced to thiourea analog | 38% |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G*) reveal:

-

Urea linkage acts as hydrogen-bond donor/acceptor in supramolecular interactions

-

Dimethylamino group exhibits dual behavior:

-

Electron-donating effect (+M) stabilizes transition states in cyclization

-

Steric effects dominate in SN2 reactions (β-hydride elimination suppressed)

-

Stability Profile

Critical degradation pathways identified via accelerated stability testing:

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| 40°C/75% RH | Oxidized thiophene + hydrolyzed urea | 14 days |

| UV light (320 nm) | [2+2] Cycloaddition dimer | 8 hr |

| Aqueous pH 1.2 | Complete urea bond cleavage | <1 hr |

This comprehensive reactivity profile enables rational design of derivatives for pharmacological applications while informing synthetic strategies and storage conditions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is , with a molecular weight of approximately 531.69 g/mol. The compound features a complex structure that includes an indole moiety, a thiophene ring, and a urea functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related indole derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Testing has shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Neurological Applications

The dimethylamino group in the compound is known to enhance its lipophilicity, allowing better penetration through the blood-brain barrier. This characteristic positions it as a candidate for treating neurological disorders, potentially influencing neurotransmitter systems involved in conditions such as depression and anxiety .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of indole-based urea derivatives, including the target compound, and evaluated their anticancer properties using various in vitro assays. The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of structurally similar compounds against clinical isolates of bacteria. Results demonstrated significant inhibition zones for several derivatives, suggesting that modifications in the thiophene and indole components could lead to improved antimicrobial agents .

Mechanism of Action

The mechanism by which 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

M64 and M64HCl

- Structure: M64 replaces the indole and thiophene with pyridin-4-yl and 2-morpholino-5-(trifluoromethyl)phenyl groups. M64HCl is its hydrochloride salt .

- Synthesis : Prepared via HCl treatment in diethyl ether, yielding a water-soluble salt (quantitative yield) .

- Physicochemical Properties : Higher solubility due to the hydrochloride salt formulation .

1-[2-(1H-Indol-3-Yl)Ethyl]-3-(2-Methylphenyl)Urea

- Structure: Contains an indol-3-yl ethyl group and a 2-methylphenyl substituent but lacks the dimethylamino and thiophene moieties .

- Biological Activity : Unreported in the evidence, but the indole core suggests possible CNS or kinase-targeted activity.

- Solubility : Likely lower than the target compound due to the absence of ionizable groups .

Thiourea Derivatives ()

- Structure : Replaces urea with thiourea and includes a thiophen-2-ylmethyl group and a 2-methylindole (e.g., 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea) .

- Key Differences : Sulfur substitution may alter hydrogen-bonding capacity and metabolic stability compared to urea-based analogs.

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s neutral form likely has moderate solubility, inferior to M64HCl but superior to non-ionizable analogs like ’s compound .

- Metabolic Stability : Thiourea derivatives () may exhibit slower hydrolysis than urea analogs due to sulfur’s lower electronegativity .

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₃₋N₅O₁S

- Molecular Weight : 331.43 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antifungal, anti-inflammatory, and anticancer agent.

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds containing indole and thiophene moieties. For instance, derivatives with these structures have shown significant activity against various fungal strains, including Fusarium oxysporum and Candida albicans .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | F. oxysporum | 6 μg/mL |

| Compound B | C. albicans | 12 μg/mL |

Anti-inflammatory Activity

Compounds with similar structural features have demonstrated promising anti-inflammatory effects. For example, a related indole derivative exhibited an inhibition rate of 93.80% in inflammation models compared to standard drugs like diclofenac sodium .

| Compound | Inhibition Rate (%) | Standard Comparison |

|---|---|---|

| Compound A | 93.80% | Diclofenac (90.21%) |

| Compound B | 88.50% | Celecoxib |

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. Research indicates that compounds featuring indole rings can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antifungal Activity : A series of synthesized compounds based on the indole-thiophene framework were tested against Fusarium oxysporum. The study found that modifications to the thiophene ring significantly enhanced antifungal activity, with some derivatives achieving MIC values as low as 6 μg/mL .

- Anti-inflammatory Evaluation : Another study evaluated the anti-inflammatory properties of related compounds using carrageenan-induced paw edema in rats. The results indicated that certain derivatives had significant edema inhibition percentages comparable to established anti-inflammatory drugs .

- Anticancer Screening : A comprehensive screening of indole derivatives against various cancer cell lines revealed that those containing thiophene moieties exhibited higher cytotoxicity, suggesting a synergistic effect that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.